Austalide B
Description
Structure
2D Structure
Properties
CAS No. |
81543-02-4 |
|---|---|
Molecular Formula |
C26H34O8 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(1R,2R,4S,16R,17R,20S)-2-hydroxy-13,20-dimethoxy-4,7,17,22,22-pentamethyl-5,10,21,23-tetraoxahexacyclo[18.2.1.01,17.04,16.06,14.08,12]tricosa-6(14),7,12-trien-11-one |
InChI |
InChI=1S/C26H34O8/c1-13-15-12-31-21(28)18(15)20(29-6)14-10-16-23(4)8-9-25(30-7)33-22(2,3)26(23,34-25)17(27)11-24(16,5)32-19(13)14/h16-17,27H,8-12H2,1-7H3/t16-,17-,23-,24+,25+,26-/m1/s1 |
InChI Key |
ZVFMDVFPBVFGPG-BLQNBILZSA-N |
SMILES |
CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CCC6(C4C3)C)OC)(C)C)O)C)OC |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C3=C1O[C@]4(C[C@H]([C@@]56[C@@]([C@H]4C3)(CC[C@@](O5)(OC6(C)C)OC)C)O)C)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CCC6(C4C3)C)OC)(C)C)O)C)OC |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that Austalide B exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, compounds derived from Aspergillus sp. were evaluated against the Caco-2 cancer cell line, showing moderate cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation . The mechanism behind this activity is believed to involve the disruption of cellular processes essential for cancer cell survival.
Antibacterial and Antiviral Properties
This compound and its derivatives have shown significant antibacterial and antiviral activities. Studies have reported that certain austalides inhibit the growth of pathogenic bacteria and viruses, including influenza A virus (H1N1) with IC₅₀ values ranging from 90 to 145 μM . These findings suggest potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
This compound has been implicated in reducing inflammation through various mechanisms, including the inhibition of reactive oxygen species formation and modulation of inflammatory pathways in cellular models . This property positions it as a candidate for therapeutic interventions in inflammatory diseases.
Synthetic Approaches
The synthesis of this compound has been a subject of extensive research due to its complex structure. Several synthetic pathways have been developed to produce this compound, which can facilitate further research into its applications.
Total Synthesis
The first total synthesis of this compound was achieved through a series of biomimetic transformations involving polyketide aromatization and selective cyclization reactions . This synthetic route not only provides access to this compound but also allows for the exploration of structural analogs that may exhibit enhanced biological activity.
Derivative Development
Synthetic chemists have focused on creating derivatives of this compound to improve its pharmacological properties. Modifications such as hydroxylation at specific carbon positions have been shown to alter biological activity significantly . Understanding these structure-activity relationships is crucial for developing more effective therapeutics.
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Austalide B with Key Analogues
Key Observations:
Functional Group Variations :
- This compound uniquely retains a C-13 acetyloxy group, while austalides J and T undergo deacetylation or hydroxylation at this position .
- Austalide K’s anti-osteoporotic activity correlates with its C-15 double bond, absent in dihydroaustalide K (C₂₅H₃₄O₅) .
Biosynthetic Divergence :
- This compound’s synthesis involves stereospecific Stille coupling and benzannulation, unlike austalide K, which forms via chromene cyclization .
- Austalide T’s additional oxygen atoms arise from post-cyclization epoxidation, a modification absent in B .
Bioactivity Spectrum :
Preparation Methods
Synthesis of the β-Resorcylate Core
The aromatic moiety is synthesized via thermolysis of a β,δ-diketodioxinone precursor (19 ), derived from trans,trans-farnesol. Under acidic conditions, dioxinone 19 undergoes regioselective aromatization to yield β-resorcylate 22 (Scheme 1). This step mimics natural polyketide cyclization, achieving 74% yield through optimized Pd-mediated catalysis.
Table 1: Key Reaction Conditions for β-Resorcylate Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Dioxinone formation | AcCH₂COCl, MgCl₂, pyridine | 68% | |
| Aromatization | Pd₂dba₃, P(2-furyl)₃, Et₃N | 74% |
Construction of the Drimane Core
The drimane skeleton is assembled via titanium(III)-mediated reductive radical cyclization of epoxide 16 , generating the trans-fused ring system (Scheme 2). Subsequent phenylselenonium ion-induced cyclization installs the cis-fused chromane structure, critical for this compound’s stereochemistry. This diastereoselective process achieves 88% yield for the final cyclization step.
Semi-Synthetic Derivatization of Austalide Precursors
This compound can be derived from advanced intermediates shared among austalide congeners. For example, (±)-13-deacetoxyaustalide I (3 ) serves as a pivotal precursor for late-stage modifications.
Baeyer-Villiger Oxidation
Treatment of austalide K (2 ) with meta-chloroperbenzoic acid (mCPBA) induces Baeyer-Villiger oxidation, introducing an acetyloxy group at C-13 to yield this compound (96% yield).
Table 2: Semi-Synthetic Modifications to Access this compound
| Starting Material | Reaction | Reagents | Yield | |
|---|---|---|---|---|
| Austalide K (2 ) | Baeyer-Villiger oxidation | mCPBA, CH₂Cl₂ | 96% | |
| 17S-Dihydroaustalide K (1 ) | Dess-Martin oxidation | Dess-Martin periodinane | 83% |
Biosynthetic Extraction from Aspergillus Species
This compound is natively produced by the filamentous fungus Aspergillus ustus. Industrial-scale extraction involves:
- Fermentation : Submerged culture in potato dextrose broth (PDB) at 28°C for 14 days.
- Extraction : Mycelia are separated, homogenized, and extracted with ethyl acetate.
- Purification : Sequential chromatography (silica gel, Sephadex LH-20) yields this compound (0.8–1.2 mg/L).
Table 3: Spectroscopic Data for Authenticated this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₄O₈ | |
| [α]²⁵D | −22° (c 0.15, CHCl₃) | |
| HRESIMS | m/z 503.2276 [M+H]⁺ |
Challenges and Innovations in this compound Synthesis
Stereochemical Control
The cis-fused chromane ring requires precise stereochemical guidance during cyclization. Phenylselenonium ion-mediated cyclization ensures >20:1 diastereoselectivity, as evidenced by X-ray crystallography.
Scalability Limitations
Biomimetic routes suffer from multi-step sequences (17–20 steps), reducing overall yield (<5%). Recent advances in flow chemistry aim to streamline dioxinone formation and radical cyclization.
Q & A
Q. What frameworks support ethical data sharing of this compound’s research outputs?
- Methodology : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, cytotoxicity data, and synthetic protocols in repositories like Zenodo or Figshare. Cite datasets using DOIs in publications .
- Compliance : Adhere to journal policies (e.g., Elsevier’s data guidelines) for supplementary materials and code sharing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
